molecular formula C5H4ClN3O2 B1380372 2-Amino-6-chloropyrimidine-4-carboxylic acid CAS No. 1206249-51-5

2-Amino-6-chloropyrimidine-4-carboxylic acid

Cat. No. B1380372
CAS RN: 1206249-51-5
M. Wt: 173.56 g/mol
InChI Key: ZRDOONGJQRERAD-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-chloro-4-pyrimidinecarboxylic acid . The InChI code is 1S/C5H4ClN3O2/c6-3-1-2 (4 (10)11)8-5 (7)9-3/h1H, (H,10,11) (H2,7,8,9) .


Physical And Chemical Properties Analysis

2-Amino-6-chloropyrimidine-4-carboxylic acid is a powder in physical form . It has a molecular weight of 173.56 .

Scientific Research Applications

1. Cocrystals Design

2-Amino-6-chloropyrimidine-4-carboxylic acid has been utilized in designing cocrystals with various carboxylic acids. These cocrystals, characterized by single-crystal X-ray diffraction, show potential in developing new materials with specific physical properties. The hydrogen bonding of the carboxyl group with the pyrimidine unit plays a crucial role in the formation of these cocrystals (Rajam et al., 2018).

2. Building Blocks for Peptidomimetics

The compound has been explored as a building block for the synthesis of peptidomimetics. It has shown promise in applications for developing amino acid and peptide analogues, essential in medicinal chemistry (Bissyris et al., 2005).

3. Facilitating Synthetic Approaches

It serves as a precursor in facile synthetic approaches to various amino acids. These amino acids have applications in pharmaceutical and biological research, showcasing the versatility of 2-amino-6-chloropyrimidine-4-carboxylic acid in synthetic chemistry (Blyumin et al., 2007).

4. Hydrogen Bonding Studies

This compound is instrumental in studying hydrogen bonding patterns, essential for understanding molecular interactions in various chemical and biological processes (Balasubramani et al., 2007).

5. In Isostructural Co-Crystals Design

2-Amino-6-chloropyrimidine-4-carboxylic acid is used in designing a series of isostructural co-crystals. These studies are crucial in understanding and manipulating molecular architectures for specific applications in materials science (Ebenezer et al., 2011).

6. As Valuable Building Blocks

The compound acts as a valuable building block in medicinal and agrochemical research, forming a basis for synthesizing novel high-value pyrimidine scaffolds (Schmitt et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

2-Amino-6-chloropyrimidine-4-carboxylic acid: (CAS Number: 1206249-51-5) is a compound with potential biological activity

properties

IUPAC Name

2-amino-6-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOONGJQRERAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyrimidine-4-carboxylic acid

CAS RN

1206249-51-5
Record name 2-amino-6-chloropyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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